Siderochelin C

Description

Structure

3D Structure

Properties

CAS No. |

93973-61-6 |

|---|---|

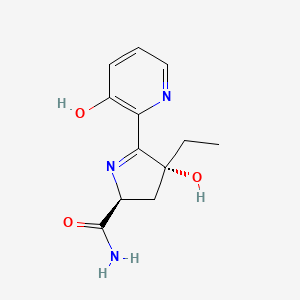

Molecular Formula |

C12H15N3O3 |

Molecular Weight |

249.27 g/mol |

IUPAC Name |

(2S,4R)-4-ethyl-4-hydroxy-5-(3-hydroxypyridin-2-yl)-2,3-dihydropyrrole-2-carboxamide |

InChI |

InChI=1S/C12H15N3O3/c1-2-12(18)6-7(11(13)17)15-10(12)9-8(16)4-3-5-14-9/h3-5,7,16,18H,2,6H2,1H3,(H2,13,17)/t7-,12+/m0/s1 |

InChI Key |

PUARYECATSVDEK-JVXZTZIISA-N |

SMILES |

CCC1(CC(N=C1C2=C(C=CC=N2)O)C(=O)N)O |

Isomeric SMILES |

CC[C@]1(C[C@H](N=C1C2=C(C=CC=N2)O)C(=O)N)O |

Canonical SMILES |

CCC1(CC(N=C1C2=C(C=CC=N2)O)C(=O)N)O |

Synonyms |

3,4-dihydro-4-ethyl-4-hydroxy-5-(3-hydroxy-2-pyridyl)-2H-pyrrole-2-carboxamide siderochelin C |

Origin of Product |

United States |

Foundational & Exploratory

Siderochelin C: A Technical Guide to its Discovery and Isolation from Microbial Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siderochelin C is a member of the siderochelin family of siderophores, which are small, high-affinity iron-chelating compounds produced by various microorganisms. Siderophores play a crucial role in microbial survival by scavenging iron, an essential nutrient, from the environment. The unique iron-binding properties of siderochelins, particularly their preference for ferrous iron (Fe²⁺), have garnered interest in the scientific community for their potential applications in medicine and biotechnology. This technical guide provides a comprehensive overview of the discovery, microbial sources, isolation protocols, and physicochemical properties of this compound and its related analogues.

Discovery and Microbial Provenance

The siderochelin family was first reported in 1981 with the isolation of a novel ferrous-ion chelating agent from the fermentation broths of Nocardia sp. SC 11340.[1][2] This initial discovery laid the groundwork for identifying other members of this siderophore family. While Siderochelin A and B are the most extensively studied, the isolation and structural determination of this compound from a fermentation product of an unusual Actinomycetes sp. has also been reported.

Subsequent research has identified other microbial sources of siderochelins, including species from the genus Amycolatopsis.[3][4] Notably, the production of Siderochelin A and B by Amycolatopsis strain WAC04611 was found to be significantly enhanced when co-cultured with Tsukamurella strain WAC06889b, highlighting the role of microbial interactions in activating silent biosynthetic gene clusters.[3]

Microbial Producers of Siderochelins:

| Microbial Genus | Specific Strain(s) | Siderochelin Analogue(s) Produced |

| Nocardia | sp. SC 11340 | Siderochelin (mixture of diastereoisomers) |

| Actinomycetes | an unusual sp. | This compound |

| Amycolatopsis | strain WAC04611 | Siderochelin A, Siderochelin B |

| Amycolatopsis | sp. LZ149 | Siderochelins with anti-mycobacterial activity |

Physicochemical Properties

The siderochelins share a common structural scaffold. Siderochelin A, for instance, has a molecular formula of C₁₁H₁₃N₃O₃ and a molecular weight of 235.24 g/mol .[1][5] The structure was elucidated through elemental analysis, mass spectrometry, and X-ray crystallography.[1] Limited specific quantitative data for this compound is available in the public domain. However, based on the shared core structure of the siderochelin family, its properties are expected to be very similar to those of Siderochelin A.

Key Physicochemical Properties of Siderochelin A (as a proxy for this compound):

| Property | Value |

| Molecular Formula | C₁₁H₁₃N₃O₃ |

| Molecular Weight | 235.24 g/mol |

| Appearance | Yellowish crystals |

| Key Functional Groups | Dihydropyrrole ring, hydroxyl group, carboxamide |

| Solubility | Soluble in organic solvents like ethyl acetate |

Experimental Protocols

The isolation and purification of siderochelins generally involve submerged culture fermentation followed by solvent extraction and chromatographic techniques. The following is a generalized protocol based on published methods.

Fermentation and Production

Microbial strains are typically cultured in a suitable fermentation medium under iron-deficient conditions to induce siderophore production.

-

Microorganism: Nocardia sp. SC 11340 or a relevant Amycolatopsis strain.

-

Culture Type: Conventional submerged culture.

-

Medium: A nutrient-rich broth with controlled low iron concentration.

-

Incubation: Aerobic conditions at an appropriate temperature (e.g., 28-30°C) for a period of 7-10 days.

For enhanced production in certain strains like Amycolatopsis strain WAC04611, a co-culture approach with an inducer strain like Tsukamurella strain WAC06889b can be employed.

Isolation and Purification

-

Extraction: The fermentation broth is harvested and the supernatant is extracted with a water-immiscible organic solvent such as ethyl acetate.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to column chromatography (e.g., silica gel) with a suitable solvent system to separate the different siderochelin analogues.

-

Crystallization: The purified siderochelin fraction is crystallized from a solvent like acetonitrile to obtain pure crystals.

Biosynthesis of Siderochelins

The biosynthesis of siderochelins involves a complex enzymatic pathway. The biosynthetic gene cluster (BGC) for siderochelins has been identified and characterized. The proposed pathway involves several key enzymatic steps, including the synthesis of a 3-hydroxypicolinic acid (3-HPA) precursor, polyketide synthase (PKS) mediated chain extension, and subsequent tailoring reactions.

The deletion of specific genes in the BGC of Amycolatopsis strain WAC04611 has provided insights into the functions of key enzymes. For example, the deletion of the predicted aminotransferase sidA led to the accumulation of the carboxylate precursor, Siderochelin D, and abolished the production of the carboxamide-containing Siderochelins A and B.[3] Similarly, the deletion of the predicted hydroxylase sidB was found to be essential for siderochelin production.[3]

Proposed Biosynthetic Pathway of Siderochelins

Caption: Proposed biosynthetic pathway for the siderochelin family.

Experimental Workflow for this compound Isolation

Caption: Generalized experimental workflow for the isolation of this compound.

Conclusion and Future Directions

This compound, as part of the broader siderochelin family, represents an intriguing class of natural products with significant potential. While detailed information specifically on this compound is limited, the knowledge gained from studying its analogues provides a solid foundation for further research. Future work should focus on the targeted isolation and comprehensive characterization of this compound to fully elucidate its structure-activity relationship and explore its potential applications in drug development, particularly as an antimicrobial or as a drug delivery agent. The use of modern techniques such as genome mining and co-cultivation will undoubtedly accelerate the discovery of novel siderochelins and the elucidation of their biosynthetic pathways.

References

- 1. Siderochelin, a new ferrous-ion chelating agent produced by Nocardia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SIDEROCHELIN, A NEW FERROUS-ION CHELATING AGENT PRODUCED BY NOCARDIA [jstage.jst.go.jp]

- 3. journals.asm.org [journals.asm.org]

- 4. Looking Back to Amycolatopsis: History of the Antibiotic Discovery and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Siderochelin A (77550-87-9) for sale [vulcanchem.com]

Unveiling Siderochelin C: A Technical Guide to its Biosynthetic Gene Cluster Identification and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siderochelin C, a member of the siderophore family of iron-chelating molecules, plays a crucial role in microbial iron acquisition.[1][2][3] The increasing interest in siderophores as potential virulence factors and targets for novel antimicrobial strategies necessitates a thorough understanding of their biosynthesis.[2][3] Many microbial biosynthetic gene clusters (BGCs) responsible for producing such specialized metabolites are transcriptionally silent under standard laboratory conditions, posing a significant challenge to their discovery and characterization.[1][2] This guide provides an in-depth overview of the identification and analysis of the this compound biosynthetic gene cluster, leveraging recent advancements in microbial coculture, genetic manipulation, and metabolic analysis. The significance of this research lies in expanding our knowledge of siderophore biosynthesis, which can inform the development of pharmaceuticals targeting these pathways.[1][2]

Identification of the this compound Biosynthetic Gene Cluster

The identification of the this compound biosynthetic gene cluster (sid BGC) was achieved through a combination of microbial coculture to induce its expression and subsequent genome mining.

Activation of a Silent BGC through Coculture

The production of Siderochelin A and B, closely related to this compound, was observed to be significantly increased during the coculture of Amycolatopsis strain WAC04611 and Tsukamurella strain WAC06889b.[1][2] This observation suggested that inter-microbial competition can activate otherwise silent BGCs, providing a powerful tool for natural product discovery.[1][2]

Genome Mining and Bioinformatic Analysis

Based on the structural similarity of siderochelins to the siderophore proferrorosamine, a bioinformatic search was conducted on the genome of Amycolatopsis strain WAC04611.[3] This led to the identification of a putative sid gene cluster containing genes predicted to be involved in the biosynthesis of 3-hydroxypicolinic acid (3HPA), a key precursor.[3][4] The identified BGC from WAC04611 consists of 24 predicted open reading frames (ORFs).[1][3]

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster and their Putative Functions

| Gene | Predicted Function | Role in Siderochelin Biosynthesis |

| sidA | Aminotransferase | Essential for the conversion of the carboxylate siderochelin D to the carboxamides siderochelin A/B.[1][2] |

| sidB | Hydroxylase | Essential for the overall production of siderochelin.[1][2] |

| sidC | O-acetylserine production | Provides the O-acetylserine precursor.[3] |

| sidD | PLP-dependent enzyme | Involved in the generation of dehydroalanine from O-acetylserine.[3] |

| sidHIJ | 3-hydroxypicolinic acid (3HPA) biosynthesis | Synthesizes the 3HPA precursor.[3] |

| sidKLMNO | Type I Polyketide Synthase (PKS) | Catalyzes the incorporation of methylmalonyl-CoA.[3] |

| sidO | Acyltransferase of the Type I PKS | Predicted to select methylmalonyl-CoA as a substrate.[3] |

| sidR3 | GntR-family transcription factor | Acts as a repressor of siderochelin production.[1][2] |

Proposed Biosynthetic Pathway of Siderochelin

The proposed biosynthetic pathway for siderochelin is initiated with the synthesis of 3-hydroxypicolinic acid (3HPA).[3][4] This is followed by the incorporation of a methylmalonyl-CoA unit via a Type I Polyketide Synthase (PKS).[3][4] Subsequently, O-acetylserine (OAS) is produced and incorporated into the scaffold, leading to the closure of the dihydropyrrole ring and further tailoring reactions to yield the final siderochelin molecules.[3][4]

Caption: Proposed biosynthetic pathway of Siderochelin.

Experimental Protocols for Gene Cluster Analysis

A series of key experiments are crucial for the functional characterization of the sid gene cluster.

1. Microbial Coculture for Activation of Silent Gene Clusters

-

Objective: To induce the expression of the silent sid BGC.

-

Methodology:

-

Grow strains of interest, such as Amycolatopsis strain WAC04611 and Tsukamurella strain WAC06889b, in a suitable liquid medium (e.g., SAM medium) at 30°C with shaking for 4 days.[1]

-

Inoculate agar plates with the individual strains or in coculture.

-

Incubate the plates and visually inspect for changes in pigmentation, which can be indicative of siderophore production.[5]

-

Extract metabolites from the agar or liquid culture for analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

-

2. Heterologous Expression of the sid Gene Cluster

-

Objective: To confirm that the identified sid BGC is sufficient for siderochelin production.

-

Methodology:

-

Capture the entire sid gene cluster (e.g., the 24 predicted ORFs from WAC04611) using a suitable capture vector (e.g., pCAP03-aac).[1][3]

-

Integrate the captured cluster into a suitable chassis strain, such as Streptomyces coelicolor M1154, which is optimized for heterologous expression.[3]

-

Cultivate the resulting strain (e.g., pCAP-Sid) in minimal media with and without iron supplementation.[3]

-

Analyze the culture supernatant for siderochelin production using HPLC-MS.

-

3. Gene Deletion Studies

-

Objective: To determine the function of individual genes within the sid BGC.

-

Methodology:

-

Create in-frame deletions of target genes (e.g., sidA, sidB, sidR3) in the siderochelin-producing strain.

-

Cultivate the deletion mutant strains under iron-depleted and iron-replete conditions.

-

Analyze the metabolic profile of the mutants by HPLC-MS and compare it to the wild-type strain.

-

For example, deletion of sidA is expected to lead to the accumulation of Siderochelin D and the abolishment of Siderochelin A/B production.[1][2] Deletion of sidB should abolish the production of all siderochelins.[1][2]

-

Experimental Workflow Diagram

References

Spectroscopic Properties of Siderochelin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siderochelin C is a naturally occurring siderophore, a small molecule with a high affinity for iron ions. Isolated from actinomycetes, it is part of the broader siderochelin family of compounds. The unique structure of this compound, identified as (2S,4R)-4-ethyl-4-hydroxy-5-(3-hydroxypyridin-2-yl)-2,3-dihydropyrrole-2-carboxamide, contributes to its biological activity and makes it a subject of interest in microbiology and medicinal chemistry. This technical guide provides a summary of the available spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to support ongoing research and development efforts.

Chemical Structure and Properties

-

Molecular Formula: C₁₂H₁₅N₃O₃[1]

-

IUPAC Name: (2S,4R)-4-ethyl-4-hydroxy-5-(3-hydroxypyridin-2-yl)-2,3-dihydropyrrole-2-carboxamide

-

Molecular Weight: 249.27 g/mol

-

Appearance: Yellowish crystals

Mass Spectrometry Data

High-Resolution Mass Spectrometry (HRMS) has been utilized to determine the accurate mass of this compound and to study its fragmentation patterns.

| Ion | Observed m/z | Theoretical m/z | Notes |

| [M+H]⁺ | 250.1187 | 250.1186 | Protonated molecule |

| [M+Na]⁺ | 272.1006 | 272.1006 | Sodium adduct |

| [M-H₂O+H]⁺ | 232.1081 | 232.1081 | Loss of a water molecule |

| [M-CONH₂+H]⁺ | 206.1285 | 206.1285 | Loss of the carboxamide group |

Note: The fragmentation data is based on typical fragmentation patterns for similar compounds and may vary depending on the specific mass spectrometer and conditions used.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed, publicly available tables of assigned ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are currently limited. The initial structure elucidation of the related Siderochelin A was primarily determined by X-ray crystallography. While modern studies have utilized NMR for the confirmation of the siderochelin scaffold, comprehensive data tables for this compound specifically are not readily found in the literature. Researchers are encouraged to consult primary research articles for spectral images and discussions.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of siderochelins, adapted from recent studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), to a concentration of 5-10 mg/mL.

-

Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Acquisition:

-

A standard one-dimensional proton experiment is performed.

-

Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

The residual solvent peak is used as an internal reference.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled one-dimensional carbon experiment is performed.

-

Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more).

-

Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

-

2D NMR Experiments: To aid in structure elucidation and assignment, a suite of 2D NMR experiments should be conducted, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.

-

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, with the addition of a small amount of formic acid (0.1%) to promote protonation.

-

Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.

-

LC-MS Method:

-

The sample is injected onto a C18 reversed-phase HPLC column.

-

A gradient elution is typically used, with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

The gradient is programmed to separate this compound from any impurities.

-

-

Mass Spectrometry Parameters:

-

The ESI source is operated in positive ion mode.

-

The mass spectrometer is set to acquire data over a relevant m/z range (e.g., 100-500).

-

For fragmentation studies (MS/MS), a collision-induced dissociation (CID) experiment is performed on the protonated molecular ion ([M+H]⁺). The collision energy is optimized to produce a rich fragmentation spectrum.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a natural product like this compound.

Signaling Pathway and Experimental Workflow Diagrams

The following diagram illustrates the general signaling concept of siderophore-mediated iron uptake, a key biological role of this compound.

References

The Biological Function of Siderochelin C in Iron Acquisition: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This in-depth technical guide delves into the biological function of Siderochelin C, a siderophore involved in microbial iron acquisition. It covers its discovery, biosynthesis, proposed mechanism of action, and the current understanding of its regulation. Recognizing the nascent stage of this compound research, this guide also provides detailed experimental protocols for its characterization and quantitative analysis, alongside comparative data from analogous siderophores to contextualize its potential properties.

Introduction to this compound

This compound is a microbial siderophore, a small molecule with a high affinity for iron, produced by various bacteria to scavenge this essential nutrient from their environment. First isolated from Nocardia sp., it plays a crucial role in the survival and pathogenesis of producing microorganisms by sequestering iron from the host or environment.[1] The molecular formula of this compound is C11H13N3O3.[1] Like other siderophores, its function is critical in iron-limited conditions, making its biosynthetic and transport pathways potential targets for novel antimicrobial therapies. Recent studies have successfully identified and characterized the biosynthetic gene cluster (BGC) responsible for this compound production, paving the way for a deeper understanding of its role in microbial physiology.[2][3][4]

Biosynthesis of this compound

The biosynthetic gene cluster (sid) for this compound has been identified in Amycolatopsis sp. WAC04611.[2][5] The cluster contains genes predicted to be involved in the synthesis of the precursor 3-hydroxypicolinic acid (3-HPA), a polyketide synthase (PKS) module for the incorporation of methylmalonyl-CoA, and enzymes for the production and incorporation of O-acetylserine.[2][6] The proposed biosynthetic pathway involves the assembly of these precursors and subsequent cyclization and tailoring reactions to form the final this compound molecule.[2]

Key genes in the sid cluster include:

-

sidHIJ : Predicted to be involved in 3-HPA biosynthesis.[6]

-

sidKLMNO : A type I PKS with a predicted methylmalonyl-CoA module.[6]

-

sidC : Involved in O-acetylserine production.[6]

-

sidD : A PLP-dependent enzyme.[6]

-

sidA : A predicted aminotransferase responsible for the conversion of the carboxylate siderochelin D to the carboxamide siderochelin A/B.[2][5]

-

sidB : A predicted hydroxylase essential for siderochelin production.[2][5]

The regulation of the sid gene cluster is complex and not yet fully elucidated. However, a GntR-family transcription factor, SidR3 , has been identified as a negative regulator of this compound production.[2][3][4] Deletion of sidR3 leads to an increase in siderochelin production, even in iron-replete conditions.[2]

Caption: Proposed biosynthetic pathway and regulation of this compound.

Iron Acquisition Mechanism

The precise mechanism of this compound-mediated iron uptake is yet to be fully elucidated. However, based on the general principles of siderophore function in bacteria, a multi-step process is anticipated.

-

Secretion: Apo-Siderochelin C (iron-free) is secreted by the producing bacterium into the extracellular environment.

-

Iron Chelation: In the extracellular milieu, this compound binds to ferric iron (Fe³⁺) with high affinity, forming the Ferro-Siderochelin C complex.

-

Receptor Recognition and Transport: The Ferro-Siderochelin C complex is recognized by a specific outer membrane receptor on the bacterial cell surface. This recognition triggers the active transport of the complex across the outer membrane into the periplasm, a process that is typically dependent on the TonB-ExbB-ExbD energy-transducing system.

-

Periplasmic Transport and Inner Membrane Translocation: In the periplasm, a periplasmic binding protein (PBP) binds the Ferro-Siderochelin C complex and delivers it to an ATP-binding cassette (ABC) transporter in the inner membrane. The ABC transporter then translocates the complex into the cytoplasm.

-

Iron Release: Once inside the cytoplasm, iron is released from the this compound molecule. This can occur through reduction of Fe³⁺ to Fe²⁺, for which the siderophore has a lower affinity, or through enzymatic degradation of the siderophore.

The specific outer membrane receptor, PBP, and ABC transporter involved in this compound uptake have not yet been identified.

Caption: Proposed mechanism of this compound-mediated iron acquisition.

Quantitative Data

As of the time of this writing, specific quantitative data for this compound, such as its iron-binding affinity and transport kinetics, are not available in the peer-reviewed literature. To provide a framework for comparison, the following table summarizes key quantitative parameters for other well-characterized siderophores. It is important to note that these values are for comparative purposes only and may not be representative of this compound.

| Siderophore | Producing Organism(s) | Iron Coordination | Stability Constant (log β) | pFe³⁺ |

| This compound | Nocardia sp., Amycolatopsis sp. | Unknown | Not Determined | Not Determined |

| Enterobactin | Escherichia coli, Salmonella enterica | Catecholate | ~49 | 35.5 |

| Desferrioxamine B | Streptomyces pilosus | Hydroxamate | 30.6 | 26.6 |

| Aminochelin | Azotobacter vinelandii | Catecholamide | 41.3 | 17.6 |

| Petrobactin | Bacillus anthracis | 3,4-Dihydroxybenzoyl | ~43 | 30.1 |

Experimental Protocols

The following section provides detailed methodologies for key experiments to characterize the biological function of this compound.

Siderophore Production Assay (Chrome Azurol S - CAS Assay)

This assay is a universal method for detecting and semi-quantifying siderophore production.

Principle: The CAS assay solution contains a complex of iron (Fe³⁺) with the dye Chrome Azurol S. Siderophores, with their higher affinity for iron, will remove the iron from the dye complex, resulting in a color change from blue to orange/yellow.

Materials:

-

CAS agar plates or CAS liquid assay solution

-

Bacterial culture of the producing strain (e.g., Amycolatopsis sp. WAC04611)

-

Iron-depleted and iron-replete growth media

-

Sterile culture tubes, plates, and micropipette tips

Protocol (Agar Plate Method):

-

Prepare CAS agar plates as described by Schwyn and Neilands (1987).

-

Grow the bacterial strain in iron-depleted liquid medium to induce siderophore production.

-

Spot a small volume (e.g., 10 µL) of the liquid culture onto the center of a CAS agar plate.

-

Incubate the plate at the optimal growth temperature for the bacterium.

-

Observe the plate for the formation of an orange or yellow halo around the bacterial growth, indicating siderophore production.

-

The diameter of the halo can be measured as a semi-quantitative indication of the amount of siderophore produced.

Protocol (Liquid Assay Method):

-

Grow the bacterial strain in iron-depleted liquid medium.

-

Centrifuge the culture to pellet the cells and collect the supernatant.

-

Mix a defined volume of the supernatant with CAS assay solution in a microplate well or cuvette.

-

Incubate for a set period.

-

Measure the change in absorbance at 630 nm. A decrease in absorbance indicates siderophore activity.

-

A standard curve can be generated using a known siderophore (e.g., desferrioxamine) to quantify the siderophore production in terms of siderophore equivalents.

Caption: Workflow for the Chrome Azurol S (CAS) assay.

Determination of Iron-Binding Affinity

5.2.1. Spectrophotometric Titration

Principle: The formation of the Ferro-Siderochelin C complex can be monitored by changes in the UV-visible absorbance spectrum. By titrating a solution of apo-Siderochelin C with a solution of Fe³⁺, the stoichiometry and stability constant of the complex can be determined.

Materials:

-

Purified apo-Siderochelin C

-

Standardized solution of FeCl₃ or other Fe³⁺ salt

-

pH buffer

-

UV-Visible spectrophotometer and cuvettes

Protocol:

-

Prepare a solution of apo-Siderochelin C of known concentration in a suitable buffer at a defined pH.

-

Record the initial UV-Vis spectrum of the apo-siderophore.

-

Add small, precise aliquots of the standardized Fe³⁺ solution to the siderophore solution.

-

After each addition, allow the solution to equilibrate and record the UV-Vis spectrum.

-

Continue the titration until no further spectral changes are observed, indicating saturation of the siderophore with iron.

-

Analyze the spectral data to determine the stoichiometry of the iron-siderophore complex and calculate the conditional stability constant at the given pH. By performing the titration at various pH values, the pH-independent stability constant (β) can be determined.

5.2.2. Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding reaction in a single experiment.

Materials:

-

Purified apo-Siderochelin C

-

Standardized solution of Fe³⁺

-

Isothermal titration calorimeter

-

Matched buffer for both siderophore and iron solutions

Protocol:

-

Prepare solutions of apo-Siderochelin C and Fe³⁺ in the same, degassed buffer.

-

Load the apo-Siderochelin C solution into the sample cell of the ITC instrument.

-

Load the Fe³⁺ solution into the titration syringe.

-

Perform a series of small, sequential injections of the Fe³⁺ solution into the sample cell while monitoring the heat change.

-

The resulting data (a plot of heat change per injection versus the molar ratio of iron to siderophore) is fitted to a binding model to determine the thermodynamic parameters of the interaction.

Iron Uptake Assay

Principle: This assay measures the ability of bacterial cells to take up iron mediated by a siderophore. The use of radiolabeled iron (⁵⁵Fe or ⁵⁹Fe) allows for sensitive and quantitative measurement of iron transport.

Materials:

-

Bacterial strain of interest

-

Iron-depleted growth medium

-

Purified this compound

-

Radiolabeled iron (e.g., ⁵⁵FeCl₃)

-

Scintillation counter and scintillation fluid

Protocol:

-

Grow the bacterial strain in iron-depleted medium to induce the expression of siderophore uptake systems.

-

Resuspend the cells in fresh, iron-depleted medium to a defined cell density.

-

Prepare the ⁵⁵Fe-Siderochelin C complex by incubating ⁵⁵FeCl₃ with an excess of this compound.

-

Initiate the uptake experiment by adding the ⁵⁵Fe-Siderochelin C complex to the cell suspension.

-

At various time points, take aliquots of the cell suspension and rapidly filter them through a membrane filter to separate the cells from the medium.

-

Wash the filters with a wash buffer to remove any non-specifically bound radioactivity.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

The rate of iron uptake can be calculated from the increase in cell-associated radioactivity over time.

Potential Applications in Drug Development

The vital role of siderophore-mediated iron acquisition in the survival and virulence of many pathogenic bacteria makes it an attractive target for the development of novel antimicrobial agents.

-

"Trojan Horse" Strategy: this compound or its synthetic analogs could be conjugated to antibiotic molecules. The resulting conjugate would be actively transported into the bacterial cell via the siderophore uptake system, delivering a high concentration of the antibiotic directly to its intracellular target. This approach has the potential to overcome outer membrane permeability barriers and increase the efficacy of existing antibiotics against multidrug-resistant bacteria.

-

Inhibition of this compound Biosynthesis or Transport: Targeting the enzymes involved in the biosynthesis of this compound or its transport proteins could effectively starve the bacteria of iron, thereby inhibiting their growth and virulence. This represents a novel antivirulence strategy that may be less prone to the development of resistance compared to traditional bactericidal or bacteriostatic antibiotics.

Conclusion

This compound is an important siderophore whose biological function is beginning to be unraveled. The recent identification of its biosynthetic gene cluster has provided significant insights into its production and regulation. While specific quantitative data on its iron-binding and transport properties are still lacking, the experimental protocols outlined in this guide provide a clear path for future research in this area. A comprehensive understanding of the this compound-mediated iron acquisition system will not only enhance our knowledge of microbial iron metabolism but also open new avenues for the development of targeted antimicrobial therapies.

References

- 1. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ti(IV) and the Siderophore Desferrioxamine B: A Tight Complex Has Biological and Environmental Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification and characterization of the siderochelin biosynthetic gene cluster via coculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iron(III)–siderophore coordination chemistry: Reactivity of marine siderophores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Siderochelin C: A Technical Guide to Microbial Production and Culture Optimization

For Researchers, Scientists, and Drug Development Professionals

Siderochelin C, a member of the siderophore family of iron-chelating small molecules, has garnered significant interest within the scientific community due to its broad spectrum of antimicrobial activity against bacteria, fungi, and protozoa.[1] This technical guide provides an in-depth overview of the microorganisms known to produce this compound, detailed culture conditions for its production, experimental protocols for its isolation and analysis, and a visualization of its biosynthetic pathway.

Producing Microorganisms

This compound is a natural product synthesized by a variety of microorganisms, primarily belonging to the Actinobacteria phylum. Its production has also been achieved through heterologous expression in a well-characterized host.

| Microorganism | Strain | Production Context | Reference |

| Nocardia sp. | SC 11340 | Native Producer | [1] |

| Amycolatopsis sp. | WAC04611 | Native Producer (Production induced by coculture) | [2][3][4][5] |

| Streptomyces coelicolor | M1154 | Heterologous Host | [3] |

Culture Conditions for this compound Production

The production of this compound is highly influenced by culture conditions, particularly iron availability. As a siderophore, its biosynthesis is often induced under iron-depleted conditions. However, studies have also shown production in iron-replete media, especially in heterologous expression systems.

Minimal Media for Amycolatopsis sp. WAC04611 and Streptomyces coelicolor M1154

A defined minimal medium has been successfully used for this compound production experiments.[2]

| Component | Concentration |

| L-asparagine | 0.5 g/L |

| K₂HPO₄ | 0.5 g/L |

| Glucose | 10 g/L |

| MgSO₄∙7H₂O | 0.2 g/L |

Iron Conditions:

-

Iron-Depleted: Base minimal media treated with Chelex 100 resin to remove iron, with the addition of 400 mM NaC₆H₅O₇ (sodium citrate) solution.[2]

-

Iron-Replete: Base minimal media supplemented with 36 µM FeSO₄ from a 4 mM FeSO₄:400 mM NaC₆H₅O₇ stock solution.[2]

Culture Parameters:

Conventional Submerged Culture for Nocardia sp. SC 11340

Siderochelin was first isolated from Nocardia sp. SC 11340 grown in a conventional submerged culture.[1] While specific media composition details from the initial discovery are limited, submerged fermentation in nutrient-rich broths is a standard method for cultivating Actinobacteria for secondary metabolite production.

Coculture for Enhanced Production

A notable strategy for inducing this compound production is the cocultivation of Amycolatopsis sp. WAC04611 with Tsukamurella sp. WAC06889b.[3][4][5] This approach mimics natural microbial competition and can activate silent biosynthetic gene clusters. The increased production was observed when the strains were grown in direct contact on agar plates.[2]

Experimental Protocols

Cultivation

For Heterologous Production in Streptomyces coelicolor M1154:

-

Grow seed cultures of S. coelicolor M1154 strains for 4 days in 3 mL of SAM medium with appropriate antibiotic selection at 30°C and 250 rpm.[3]

-

Rinse the cultures twice with sterile saline.[3]

-

Inoculate 4 mL of iron-depleted minimal medium to a final OD₆₀₀ of 0.43.[3]

Extraction and Purification

Solvent Extraction from Nocardia sp. SC 11340:

-

Perform solvent extraction on the fermentation broth.[1]

-

Purify the crude extract by recrystallization from acetonitrile.[1]

Extraction from Lysobacter sp. 3655 (for a related siderophore, lysochelin, providing a general protocol):

-

Extract the culture broth with an equal volume of ethyl acetate containing 0.1% TFA.[6][7]

-

Dry the ethyl acetate extract using a rotary evaporator.[6][7]

-

Dissolve the resulting crude extract in methanol for further analysis.[6][7]

Purification of Exochelin MS from Mycobacterium smegmatis (illustrative of siderophore purification):

-

Utilize a combination of ion-exchange chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) for purification to >98% purity.[8]

Quantification and Characterization

Spectrophotometric Analysis:

-

The formation of the siderochelin-iron complex results in a characteristic purplish-pink color, which can be observed in conditioned media.[2]

-

For a related siderophore, pyochelin, quantification can be achieved by spectrophotometric analysis with a peak at 313 nm after extraction.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Quantification of this compound can be performed by analyzing the extracted ion chromatogram (EIC) for its m/z value (236.1033).[2][3]

-

Tandem mass spectrometry (MS/MS) can be used to confirm the identity of the compound by comparing its fragmentation pattern.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

The structure of purified this compound can be confirmed by ¹H and 2D NMR analysis and comparison to literature values.[10]

Visualizations

This compound Biosynthesis Pathway

The proposed biosynthetic pathway for this compound involves a series of enzymatic reactions encoded by the sid gene cluster. It begins with the synthesis of 3-hydroxypicolinic acid (3HPA), followed by extension with a methylmalonyl-CoA unit by a Type I polyketide synthase (PKS). O-acetylserine (OAS) is then incorporated, leading to ring closure and subsequent tailoring reactions.

References

- 1. Siderochelin, a new ferrous-ion chelating agent produced by Nocardia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification and characterization of the siderochelin biosynthetic gene cluster via coculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Frontiers | Production of the siderophore lysochelin in rich media through maltose-promoted high-density growth of Lysobacter sp. 3655 [frontiersin.org]

- 7. Production of the siderophore lysochelin in rich media through maltose-promoted high-density growth of Lysobacter sp. 3655 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation, purification and structure of exochelin MS, the extracellular siderophore from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Qualitative and Quantitative Analysis of Siderophore Production from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification and characterization of the siderochelin biosynthetic gene cluster via coculture - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Siderochelin C in Microbial Ecology and Competitive Interactions

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Iron is a critical and often limiting nutrient in most environments, leading to intense competition among microorganisms. To acquire this essential element, many bacteria produce and secrete siderophores, high-affinity iron chelators. This technical guide delves into the role of Siderochelin C, a ferrous iron-chelating siderophore, in mediating microbial competition. We explore its biosynthesis, regulation, and the quantitative impact of its production in competitive scenarios. This document provides detailed experimental protocols and visual pathways to serve as a comprehensive resource for researchers in microbial ecology, natural product discovery, and antimicrobial drug development. The study of siderophores like this compound offers valuable insights into microbial community dynamics and presents potential targets for novel anti-infective strategies.

Introduction: The Iron Imperative in Microbial Ecosystems

Iron is a vital cofactor for numerous essential enzymatic processes in nearly all living organisms.[1] However, in aerobic, pH-neutral environments, iron predominantly exists in the insoluble ferric (Fe³⁺) state, rendering it biologically unavailable.[2] This scarcity of soluble iron imposes a significant constraint on microbial growth and has driven the evolution of sophisticated iron acquisition systems.[3] The most common of these is the secretion of siderophores, small-molecule iron chelators with an exceptionally high affinity for ferric iron.[4]

Siderophore-mediated iron acquisition is a cornerstone of microbial survival and plays a pivotal role in shaping the structure and function of microbial communities.[4] The production of these "public goods" can lead to complex social interactions, including cooperation, cheating, and intense competition.[4] By sequestering the limited available iron, a siderophore-producing microbe can support its own growth while simultaneously imposing iron starvation on its competitors, providing a significant competitive advantage.[2][3] Understanding the specific roles of different siderophores in these interactions is crucial for fields ranging from environmental microbiology to infectious disease.

This compound: A Key Player in Microbial Iron Competition

This compound is a ferrous-ion chelating agent first isolated from Nocardia sp.[5] More recent research has identified its biosynthetic gene cluster (BGC) and demonstrated its upregulation in response to microbial competition, highlighting its ecological significance.[6][7] Specifically, the production of Siderochelin A and B (diastereoisomers) was found to be substantially increased when Amycolatopsis strain WAC04611 was grown in co-culture with Tsukamurella strain WAC06889b, suggesting a direct role in inter-species competition.[6][7] The study of this compound provides a valuable model for understanding how bacteria deploy specialized metabolites to navigate and control their competitive landscape.

The Role of this compound in Microbial Competition: A Case Study

The ecological relevance of this compound is underscored by its induced production during interspecies competition. In a controlled laboratory setting, the co-culture of Amycolatopsis sp. WAC04611 with Tsukamurella sp. WAC06889b led to a significant and consistent overproduction of siderochelins.[6] This response suggests that Amycolatopsis sp. WAC04611 activates the this compound biosynthetic pathway as a competitive strategy to secure iron resources when faced with a rival. While the precise signaling molecule from Tsukamurella that triggers this upregulation remains to be identified, the phenomenon itself provides strong evidence for the role of this compound in microbial warfare.[2] This induced production is a classic example of how microbial interactions can unlock "silent" biosynthetic gene clusters, revealing novel chemistry and ecological functions.[6][7]

Biosynthesis of this compound

The production of this compound is orchestrated by the sid biosynthetic gene cluster.[6] The proposed pathway involves a series of enzymatic reactions that assemble the molecule from precursor metabolites. A key feature of this pathway is the involvement of a Type I Polyketide Synthase (PKS). The biosynthesis is proposed to proceed through the following key steps, as illustrated in the diagram below.[8]

The pathway begins with the synthesis of 3-hydroxypicolinic acid (3HPA) by the enzymes SidHIJ.[8] A Type I PKS module, encoded by sidKLMNO, incorporates methylmalonyl-CoA.[8] Concurrently, O-acetylserine (OAS), produced by SidC, is converted to dehydroalanine by the PLP-dependent enzyme SidD.[8] The dehydroalanine then reacts with the decarboxylated PKS product, and through intramolecular imine formation, the core molecular scaffold is generated.[8] This scaffold undergoes hydroxylation by SidB and amidation by SidA to yield the final this compound molecule.[6][8]

Regulation of this compound Production

The expression of the sid gene cluster is tightly regulated, ensuring that this compound is produced only when needed, such as during iron starvation or in the presence of competitors. A key regulatory element identified within the cluster is sidR3, which encodes a GntR-family transcription factor.[6] Experimental evidence demonstrates that SidR3 acts as a repressor of siderochelin production.[6] Deletion of the regulatory genes, including sidR3, from the biosynthetic gene cluster leads to a significant increase in this compound production, confirming the repressive role of these elements.[6] The precise molecular mechanism of SidR3 repression and the signals that lead to its derepression are areas of ongoing research.

Quantitative Analysis of this compound Production

The regulation of this compound biosynthesis has been quantitatively assessed through the analysis of various mutant strains of the heterologous host, Streptomyces coelicolor M1154, containing the sid gene cluster. The production of siderochelin was measured by quantifying the Extracted Ion Chromatogram (EIC) peaks from LC-MS analysis.[6]

Table 1: Quantification of Siderochelin Production in Mutant Strains

| Strain Description | Genotype | Relative Siderochelin Production (AUC) | Condition |

|---|---|---|---|

| Wild-type sid cluster | pCAP-Sid | Not Detected | Iron-depleted |

| Regulators deleted | pCAP-Sid-ΔRegs | High | Iron-depleted |

| sidA deletion | pCAP-Sid-ΔRegs-ΔsidA | Not Detected | Iron-depleted |

| sidB deletion | pCAP-Sid-ΔRegs-ΔsidB | Not Detected | Iron-depleted |

(Data summarized from Schaenzer et al., 2024)[6]

Table 2: Effect of Regulator Complementation on Siderochelin Production

| Strain Description | Genotype | Relative Siderochelin Production (%) | Condition |

|---|---|---|---|

| Control (regulators deleted) | ΔRegs + empty vector | 100% | Iron-depleted |

| Complementation with sidR3 | ΔRegs + sidR3 | Strongly Repressed | Iron-depleted |

| Complementation with sidR1-3 | ΔRegs + sidR1-3 | Strongly Repressed | Iron-depleted |

(Data summarized from Schaenzer et al., 2024)[6]

These data quantitatively demonstrate that the deletion of the regulatory genes is sufficient to induce robust siderochelin production and that the reintroduction of the repressor sidR3 strongly inhibits this production.[6] Furthermore, the deletion of key biosynthetic genes, sidA (aminotransferase) and sidB (hydroxylase), completely abolishes the production of siderochelin, confirming their essential roles in the pathway.[6]

Experimental Protocols for this compound Research

Microbial Co-culture for Induction of this compound

This protocol is adapted from the methodology used to identify the upregulation of siderochelin in response to microbial competition.[6]

-

Strain Preparation: Grow Amycolatopsis sp. WAC04611 and Tsukamurella sp. WAC06889b independently in a suitable liquid medium (e.g., Bennett's broth) to generate sufficient biomass.

-

Inoculation:

-

For "contact" experiments, mix the cultures of both strains in a 1:1 ratio.

-

For "distant" experiments, inoculate the two strains at opposite ends of a well in a 24-well plate containing solid agar medium (e.g., Bennett's agar).

-

Prepare monoculture controls for each strain.

-

-

Incubation: Incubate the plates at 30°C for 9 days.

-

Extraction:

-

After incubation, add methanol to each well and agitate to extract the metabolites.

-

Collect the methanolic extracts and centrifuge to remove cell debris.

-

-

Analysis: Analyze the supernatant using LC-MS to detect and quantify the production of siderochelin (m/z of 236.1033).[6]

Heterologous Expression and Genetic Manipulation

This protocol outlines the steps for validating the function of the sid gene cluster and its regulatory components.[6]

-

Cluster Capture: Capture the entire sid BGC from the genomic DNA of Amycolatopsis sp. WAC04611 using a suitable capture vector (e.g., pCAP03).

-

Transformation: Introduce the captured BGC into a suitable chassis strain, such as Streptomyces coelicolor M1154, via conjugation or protoplast transformation.

-

Mutant Generation:

-

To study the effect of regulators, create a construct where the regulatory genes (sidR1-3) are deleted from the captured BGC.

-

To validate biosynthetic genes, create in-frame deletions of target genes (e.g., sidA, sidB) within the regulator-deleted construct.

-

-

Culture and Analysis: Grow the engineered strains in both iron-depleted and iron-replete minimal media. Analyze the culture supernatants by LC-MS for the production of siderochelin and its intermediates.

Siderophore Detection using Chrome Azurol S (CAS) Assay

The CAS assay is a universal colorimetric method for detecting siderophore production.

-

CAS Agar Preparation: Prepare CAS agar by incorporating a dye complex of Chrome Azurol S, HDTMA, and FeCl₃ into a suitable agar medium. The unbound CAS dye is blue.

-

Inoculation: Spot or streak the bacterial strain of interest onto the CAS agar plate.

-

Incubation: Incubate the plate under conditions that promote siderophore production (typically iron-limited).

-

Observation: Siderophore production is indicated by a color change from blue to orange/yellow around the microbial growth, as the siderophore removes iron from the CAS dye complex.

References

- 1. Discovery and Total Synthesis of Streptoaminals: Antimicrobial [5,5]-Spirohemiaminals from the Combined-Culture of Streptomyces nigrescens and Tsukamurella pulmonis. | Semantic Scholar [semanticscholar.org]

- 2. Identification and characterization of the siderochelin biosynthetic gene cluster via coculture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Editorial: Microbial Siderophores: Biosynthesis, Regulation, and Physiological and Ecological Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Siderochelin, a new ferrous-ion chelating agent produced by Nocardia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification and characterization of the siderochelin biosynthetic gene cluster via coculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting Siderophore Biosynthesis to Thwart Microbial Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Siderochelin C and its Natural Analogs: Structure, Biosynthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siderochelins are a family of siderophores, small-molecule iron chelators, produced by various bacteria. This technical guide provides a comprehensive overview of Siderochelin C and its naturally occurring analogs, including Siderochelin A, B, D, E, and F. We delve into their structural variations, biosynthetic pathways, and biological activities, with a focus on their antimicrobial and potential anticancer properties. This guide consolidates available data on their chemical structures, summarizes their biological activities in tabular format, provides detailed experimental protocols for their study, and visualizes key biological pathways using Graphviz diagrams.

Introduction to Siderochelins

Siderochelins are a class of dihydropyridine-containing siderophores that play a crucial role in bacterial iron acquisition. Initially isolated from Nocardia sp., they have since been identified in other actinomycetes, such as Amycolatopsis species.[1] Their ability to chelate ferrous ions (Fe²⁺) is central to their biological function and is a key determinant of their antimicrobial and potential therapeutic activities. The core chemical scaffold of siderochelins features a dihydropyrrole ring fused with a 3-hydroxypyridine moiety. Structural variations among the different analogs primarily occur at the C-2 and C-4 positions of the dihydropyrrole ring.

Structural Variations of Siderochelin Analogs

The known natural analogs of this compound include Siderochelin A, B, D, E, and F. While the definitive structure of this compound remains to be fully elucidated in publicly accessible literature, the structures of its closely related analogs provide insight into the chemical diversity of this family.

-

Siderochelin A and B: These are diastereomers, differing in the stereochemistry at the C-4 position of the dihydropyrrole ring. They both possess a carboxamide group at the C-2 position.[2]

-

Siderochelin D: This analog is the carboxylic acid precursor to Siderochelin A and B. The amide group in Siderochelin A and B is formed from the carboxylic acid of Siderochelin D.[3]

-

Siderochelin E and F: These are additional natural analogs isolated from Amycolatopsis sp. LZ149.[4] While their discovery has been reported, their detailed chemical structures are not widely available in the current body of scientific literature.

Biosynthesis of Siderochelins

The biosynthetic gene cluster for siderochelins has been identified and characterized, revealing a pathway that involves a combination of non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery. The key steps in the biosynthesis are outlined below and visualized in the accompanying diagram.

Proposed Biosynthetic Pathway of Siderochelins

References

- 1. Siderochelin, a new ferrous-ion chelating agent produced by Nocardia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and characterization of the siderochelin biosynthetic gene cluster via coculture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Siderochelins with anti-mycobacterial activity from Amycolatopsis sp. LZ149 - PubMed [pubmed.ncbi.nlm.nih.gov]

Siderochelin C: A Review of the Literature and Future Research Directions

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Siderochelin C, a ferrous iron-chelating agent first isolated from Nocardia sp. SC 11,340, represents a molecule of interest with potential antimicrobial properties.[1] Despite its discovery in 1981, the scientific literature reveals a significant gap in our understanding of its quantitative biological activity. While its biosynthesis is an active area of research, a comprehensive evaluation of its therapeutic potential is lacking. This technical guide synthesizes the available literature on this compound and its analogs, Siderochelin A and B, to provide a foundation for future research. By presenting the knowns—biosynthesis, production, and purification—and highlighting the unknowns, particularly the absence of quantitative antimicrobial data, this document aims to catalyze novel research directions in the exploration of this compound as a potential therapeutic agent.

Introduction

This compound is a natural product belonging to the siderophore family, small molecules with a high affinity for iron. It was first identified as a ferrous-ion chelating agent produced by Nocardia sp. and was noted for its broad-spectrum antimicrobial activity against bacteria, fungi, and protozoa.[1] The molecular formula of Siderochelin was determined to be C11H13N3O3.[1] Despite this promising initial report, a thorough investigation into its specific antimicrobial efficacy, mechanism of action, and potential for drug development has not been extensively reported in the subsequent literature. This guide aims to collate the existing knowledge and provide a roadmap for future investigations.

Biosynthesis of Siderochelins

Recent research has successfully identified and characterized the biosynthetic gene cluster (BGC) responsible for the production of Siderochelins A and B, which are structurally related to this compound. This breakthrough was achieved through the coculture of Amycolatopsis strain WAC04611 and Tsukamurella strain WAC06889b, which led to the increased production of these siderophores.

The proposed biosynthetic pathway for Siderochelins involves a series of enzymatic reactions encoded by the sid gene cluster. Key steps include the synthesis of 3-hydroxypicolinic acid (3-HPA), its extension by a polyketide synthase (PKS), and the incorporation of a modified cysteine residue. The pathway highlights a GntR-family transcription factor, sidR3, which acts as a repressor of siderochelin production. Furthermore, the aminotransferase sidA is responsible for converting the carboxylate of Siderochelin D to the carboxamides of Siderochelin A/B, and the hydroxylase sidB is essential for the overall production.

Experimental Protocols

Production and Purification of Siderochelins

The following protocols are adapted from the literature on Siderochelin A and B production and can serve as a starting point for this compound.

3.1.1 Culture Conditions for Siderochelin Production

-

Strains and Media: Amycolatopsis sp. WAC04611 and Tsukamurella sp. WAC06889b are cocultured. Strains are initially grown on Bennett's agar. For liquid culture, Streptomyces antibiotic production media (SAM) can be used.

-

Coculture Setup:

-

Grow individual strains in SAM medium at 30°C with shaking for 4 days.

-

Harvest cells by centrifugation and wash twice with sterile saline.

-

Resuspend cells to a final OD600 of 0.43.

-

Mix the resuspended cultures and spot onto Bennett's agar plates.

-

Incubate plates at 30°C for 9 days.

-

3.1.2 Extraction and Purification

-

Harvest the agar from the coculture plates and extract overnight with water.

-

Mix the crude aqueous extract 1:1 with acetonitrile and remove the precipitate by centrifugation.

-

Lyophilize the supernatant to dryness.

-

Resuspend the dried extract in water containing 1 mM FeSO4 to form the iron complex.

The workflow for production and extraction is depicted below:

Proposed Protocols for Biological Activity Testing

Given the lack of specific published protocols for this compound, the following are generalized methods based on standard antimicrobial susceptibility testing of siderophores.

3.2.1 Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

3.2.2 Antifungal Susceptibility Testing (IC50 Determination)

-

Inoculum Preparation: Prepare a standardized fungal spore or yeast suspension.

-

Assay Setup: In a 96-well plate, add serially diluted this compound to a suitable fungal growth medium.

-

Inoculation: Add the fungal inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions for fungal growth.

-

Growth Measurement: Measure fungal growth (e.g., by absorbance at a specific wavelength) after a defined incubation period.

-

IC50 Calculation: The IC50 is the concentration of this compound that inhibits 50% of fungal growth compared to a drug-free control.

Quantitative Data on Siderochelins

A thorough review of the existing literature reveals a notable absence of quantitative biological activity data for this compound. While the initial discovery paper mentioned broad-spectrum activity, it did not provide specific metrics such as Minimum Inhibitory Concentrations (MICs) or half-maximal inhibitory concentrations (IC50s) against any tested organisms. This represents a critical knowledge gap that hinders the evaluation of this compound's therapeutic potential.

The table below is intended to house such data once it becomes available through future research.

| Organism | Assay Type | Metric | Value (µg/mL or µM) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 1: Quantitative Biological Activity of this compound (Data to be determined)

Novel Research Directions

The current body of literature on this compound presents more questions than answers, paving the way for several exciting avenues of research. The logical relationship for future research is outlined below.

Comprehensive Biological Screening

The foremost research priority is to conduct a comprehensive screening of this compound against a diverse panel of clinically relevant microorganisms. This should include:

-

Bacteria: Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

-

Fungi: Pathogenic yeasts and molds.

-

Protozoa: Clinically important protozoan parasites.

Furthermore, cytotoxicity assays against various human cell lines are essential to assess its potential for selective toxicity.

Quantitative Assessment of Biological Activity

Following the initial screening, rigorous quantitative assays are required to determine the MIC and IC50 values of this compound against susceptible organisms. This data is fundamental for comparing its potency to existing antimicrobial agents and for guiding further development.

Elucidation of the Mechanism of Action

Understanding how this compound exerts its antimicrobial effects is crucial. Research should focus on:

-

Iron Sequestration: Investigating whether its primary mechanism is the deprivation of essential iron from microbial pathogens.

-

Cellular Targets: Identifying any specific intracellular targets or pathways that are disrupted by this compound.

-

"Trojan Horse" Potential: Exploring the possibility of using this compound as a carrier to deliver other antimicrobial agents into microbial cells.

Structure-Activity Relationship (SAR) Studies

Once a baseline of biological activity is established, SAR studies can be initiated. This would involve the synthesis of this compound analogs and derivatives to:

-

Identify the key structural features required for its antimicrobial activity.

-

Optimize its potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound remains an enigmatic molecule with untapped potential. While significant strides have been made in understanding the biosynthesis of its close relatives, a critical lack of data on its biological activity has impeded its development as a potential therapeutic agent. This guide has summarized the available knowledge and outlined a clear path for future research. By systematically addressing the identified research gaps, the scientific community can unlock the true potential of this compound and pave the way for the development of novel anti-infective therapies.

References

Initial Bioactivity Screening of Siderochelin C: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siderochelin C, a diastereoisomer of Siderochelin A and B, is a natural product belonging to the siderophore class of iron-chelating molecules. Produced by actinomycetes, siderophores play a crucial role in microbial iron acquisition and have garnered significant interest for their potential as antimicrobial agents.[1][2] This technical guide provides a comprehensive overview of the initial bioactivity screening of this compound against a panel of clinically relevant pathogens. While specific quantitative bioactivity data for this compound is not extensively available in public literature, this document outlines detailed experimental protocols for determining its antimicrobial efficacy and cytotoxicity. Furthermore, it describes the potential mechanisms of action based on the known functions of siderophores and provides a framework for data presentation and visualization to guide researchers in their investigations.

Introduction to this compound

This compound is a ferrous-ion chelating agent isolated from fermentation broths of Nocardia species.[1] Like other siderophores, its primary biological function is to sequester iron from the environment and transport it into the microbial cell. This iron-scavenging ability forms the basis of its potential antimicrobial activity, as it can deprive pathogenic microorganisms of this essential nutrient. Structurally, siderochelins are characterized by a dihydropyridine core. The biosynthesis of siderochelins A and B has been a subject of recent research, with the identification of the corresponding biosynthetic gene cluster, which may pave the way for the development of novel siderophore-based therapeutics.[3][4] Although early reports indicated a broad spectrum of antimicrobial activity for siderochelins against bacteria, fungi, and protozoa, specific minimum inhibitory concentration (MIC) values for this compound are not readily found in the scientific literature.[1]

Data Presentation: A Framework for Your Findings

Effective data presentation is crucial for the interpretation and comparison of experimental results. The following tables provide a standardized format for summarizing the quantitative data obtained from the bioactivity screening of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Pathogens

| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) | Quality Control Range (µg/mL) |

| Staphylococcus aureus | Positive | e.g., 25923 | [Insert Data] | [Insert Data] |

| Escherichia coli | Negative | e.g., 25922 | [Insert Data] | [Insert Data] |

| Pseudomonas aeruginosa | Negative | e.g., 27853 | [Insert Data] | [Insert Data] |

| Enterococcus faecalis | Positive | e.g., 29212 | [Insert Data] | [Insert Data] |

| Klebsiella pneumoniae | Negative | e.g., 13883 | [Insert Data] | [Insert Data] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Pathogens

| Fungal Strain | Type | ATCC Number | MIC (µg/mL) | Quality Control Range (µg/mL) |

| Candida albicans | Yeast | e.g., 90028 | [Insert Data] | [Insert Data] |

| Aspergillus fumigatus | Mold | e.g., 204305 | [Insert Data] | [Insert Data] |

| Cryptococcus neoformans | Yeast | e.g., 208821 | [Insert Data] | [Insert Data] |

Table 3: Cytotoxicity of this compound against Human Cell Lines

| Cell Line | Cell Type | ATCC Number | IC50 (µg/mL) | Test Duration (hours) |

| e.g., HEK293 | Human Embryonic Kidney | CRL-1573 | [Insert Data] | 24, 48, 72 |

| e.g., HepG2 | Human Liver Cancer | HB-8065 | [Insert Data] | 24, 48, 72 |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required for the initial bioactivity screening of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][6]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a pathogen.

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

-

Sterile 96-well microtiter plates

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., ampicillin, fluconazole)

-

Negative control (broth only)

-

Solvent control (broth with the same concentration of solvent used for this compound)

Procedure:

-

Preparation of Inoculum: From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. For fungi, adjust the conidial or yeast suspension to a similar density.

-

Dilution of Inoculum: Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Serial Dilution of this compound: Perform a two-fold serial dilution of the this compound stock solution in the appropriate broth directly in the 96-well plate. The typical concentration range to test is from 0.06 to 64 µg/mL, but this may be adjusted based on the expected potency of the compound.

-

Inoculation: Add the diluted microbial inoculum to each well containing the this compound dilutions, as well as to the positive, negative, and solvent control wells.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria, and at a temperature and duration appropriate for the fungal species being tested (e.g., 24-48 hours for Candida spp.).

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a microplate reader.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Objective: To determine the concentration of this compound that reduces the viability of a human cell line by 50% (IC50).

Materials:

-

Human cell lines (e.g., HEK293, HepG2)

-

Complete cell culture medium (e.g., DMEM or MEM with 10% FBS)

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well cell culture plates

-

Positive control (e.g., doxorubicin)

-

Vehicle control (medium with solvent)

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium and add them to the wells containing the cells. Include positive and vehicle controls.

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Bioactivity Screening

The following diagram illustrates the general workflow for the initial bioactivity screening of this compound.

Generalized Signaling Pathway of Siderophore Action

The antimicrobial activity of siderophores like this compound is primarily attributed to their high affinity for iron, leading to a disruption of iron homeostasis in pathogenic microbes. The following diagram depicts a generalized model of this mechanism.

Potential Mechanisms of Action

The primary mechanism by which this compound is expected to exert its antimicrobial effect is through high-affinity chelation of ferric iron (Fe³⁺) in the host environment. This sequestration of iron makes it unavailable to pathogenic microorganisms, which require this element for essential cellular processes, including DNA replication, respiration, and metabolism. By limiting the bioavailability of iron, this compound can induce a state of iron starvation in pathogens, leading to bacteriostasis or fungistasis.

Another potential mechanism of action is the "Trojan Horse" strategy. In this scenario, the pathogen's own siderophore uptake systems recognize and transport the this compound-iron complex into the cell. If this compound itself possesses intrinsic cytotoxic properties, or if it is conjugated to another antimicrobial agent, it can then exert its toxic effects from within the cell.

Conclusion

This compound represents a promising natural product with the potential for development as a novel antimicrobial agent. This guide provides the necessary framework for conducting a thorough initial bioactivity screening, from experimental design to data presentation. While specific quantitative data for this compound remains to be fully elucidated in the public domain, the detailed protocols and conceptual models presented herein are intended to empower researchers to systematically evaluate its therapeutic potential. Further studies are warranted to determine the precise MIC values against a broad range of pathogens, to explore its mechanism of action in more detail, and to assess its in vivo efficacy and safety.

References

- 1. Siderochelin, a new ferrous-ion chelating agent produced by Nocardia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and characterization of the siderochelin biosynthetic gene cluster via coculture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification and characterization of the siderochelin biosynthetic gene cluster via coculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Extraction of Siderochelin C from Bacterial Co-culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siderochelin C, a ferrous iron-chelating siderophore, exhibits a broad spectrum of antimicrobial activity, making it a molecule of interest for drug development.[1] This document provides a detailed protocol for the extraction of this compound from bacterial cultures, primarily focusing on the induction of its production through co-culture techniques. The methodologies outlined are based on recent findings that demonstrate enhanced production of siderochelins when specific bacterial strains are grown in close proximity.[2][3] This protocol is intended to guide researchers in obtaining this compound for further study and characterization.

Introduction to this compound